Product packaging for 7-Nitro-1,3,5-triazaadamantane(Cat. No.:CAS No. 14612-28-3)

7-Nitro-1,3,5-triazaadamantane

Cat. No.: B1218248
CAS No.: 14612-28-3
M. Wt: 184.2 g/mol
InChI Key: LPPLVTOEOMJNPS-UHFFFAOYSA-N
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Description

Contextualization within the Field of Heteroadamantane Chemistry

Heteroadamantane chemistry is a specialized branch of organic chemistry focused on adamantane-like cage structures where one or more carbon atoms of the hydrocarbon skeleton are replaced by heteroatoms, such as nitrogen, oxygen, or phosphorus. clockss.orgmathnet.ru Adamantane (B196018) itself is a perfectly symmetrical, strain-free tricyclic alkane, and its rigid, three-dimensional scaffold has been widely exploited in medicinal chemistry and materials science. nih.govnih.gov The introduction of heteroatoms into this framework, creating heteroadamantanes, dramatically alters the molecule's physical and chemical properties, including its polarity, solubility, and potential for hydrogen bonding, thereby expanding its applications. nih.govchemrxiv.org

Within this class, azaadamantanes—those containing nitrogen atoms in the cage structure—are particularly prominent. clockss.orgsemanticscholar.org 7-Nitro-1,3,5-triazaadamantane is a prime example of a highly functionalized azaadamantane. It features three nitrogen atoms replacing carbon atoms at the bridgehead positions 1, 3, and 5, which defines it as a triazaadamantane. semanticscholar.org The addition of a nitro group (-NO₂) at the 7-position further functionalizes the cage, imparting unique electronic properties and providing a reactive handle for subsequent chemical transformations. This specific combination of a triaza-cage and a nitro group positions this compound as a key substrate for synthesizing a wide array of other substituted triazaadamantanes. semanticscholar.orgnih.gov

Significance of Bridged Cage Nitro-Organic Compounds in Modern Chemical Research

Bridged cage compounds are characterized by their rigid, polycyclic frameworks that lock specific conformations, offering a precise three-dimensional arrangement of functional groups. nih.govworktribe.com This structural rigidity is highly valuable in fields like drug discovery, where precise interaction with biological targets is crucial, and in materials science for creating ordered molecular assemblies. nih.govchemrxiv.org

When a nitro group is incorporated into such a cage structure, the resulting nitro-organic compound gains further significance. The nitro group is a powerful electron-withdrawing moiety and a key functional group in the field of energetic materials, as it can store a large amount of chemical energy. zioc.ruresearchgate.net Consequently, polynitro cage compounds are extensively studied for their potential as high-density, high-energy materials. rsc.orgresearchgate.net Beyond energetics, the nitro group is an exceptionally versatile synthetic intermediate in organic chemistry. It can be reduced to an amino group, transformed into other functionalities, or used to activate adjacent positions for nucleophilic substitution, making it a gateway to a diverse range of derivatives. semanticscholar.orgcas.cz

The combination of a bridged cage and a nitro group, as seen in this compound, thus offers a dual advantage: the structural control afforded by the cage and the chemical reactivity and energetic potential provided by the nitro group. This makes such compounds a focal point of research for developing new energetic materials, complex ligands for coordination chemistry, and precursors for pharmacologically active molecules. zioc.rursc.orgrsc.org

Historical Trajectory and Current Frontiers in this compound Investigation

The investigation of this compound has progressed from its initial synthesis to its application as a versatile chemical building block.

Historical Synthesis and Development

The preparation of this compound has been documented through several synthetic routes. One of the earliest and most common methods involves the condensation reaction of hexamethylenetetramine (also known as urotropine) with nitromethane (B149229) in the presence of an acid catalyst. semanticscholar.orgnih.gov A 1975 paper by M. Safar and colleagues detailed a method using formic acid in aqueous ethanol (B145695), achieving a notable yield. cas.cz Another approach involves the reaction of tris(hydroxymethyl)nitromethane (B93346) with ammonia (B1221849) and a formaldehyde (B43269) source. google.com Over the years, refinements to the hexamethylenetetramine route have been developed to improve yield and purity, for instance, by using specific solvents like aliphatic alcohols with low water content or anhydrous carboxylic acids. google.com

Select Reported Syntheses of this compound
ReactantsConditionsReported YieldReference
Hexamethylenetetramine, Nitromethane, Formic Acid, 80% EthanolBoiling for 4 hours65% cas.cz
Hexamethylenetetramine, Nitromethane, Glacial Acetic Acid, Absolute EthanolReflux for 20 hours78.4% google.com
Hexamethylenetetramine, Nitromethane, Glacial Acetic Acid95°C for 8 hours69% google.com
Tris(hydroxymethyl)nitromethane, Ammonia, FormaldehydeReaction in aqueous mediumNot specified google.com

Current Research Frontiers

Contemporary research on this compound has expanded significantly beyond its synthesis. A major area of focus is its use as a precursor to a variety of other functionalized triazaadamantanes. The nitro group can be readily reduced to form 7-amino-1,3,5-triazaadamantane or 7-hydroxyamino-1,3,5-triazaadamantane, which are themselves valuable synthons. cas.cziaea.org The amino derivative, for instance, can be used to synthesize halo- and thiocyanato- derivatives. iaea.org Further reactions, such as nitration and nitrosation of the cage's nitrogen atoms, have been explored to produce N-nitro and N-nitroso derivatives. rsc.org

Key Derivatives Synthesized from this compound
Derivative CompoundSynthesis MethodReference
7-Amino-1,3,5-triazaadamantaneHydrogenation over Pd/C or PtO₂ catalyst in ethanol cas.cz
7-Hydroxyamino-1,3,5-triazaadamantaneHydrogenation over Pd/C catalyst in water cas.cz
This compound N-oxideOzonisation or reaction with H₂O₂ in acetic acid cas.cz
7-Chloro-1,3,5-triazaadamantaneSubstitutive deamination of the 7-amino derivative iaea.org
7-Bromo-1,3,5-triazaadamantane (B14081291)Substitutive deamination of the 7-amino derivative iaea.org

Another significant frontier is its application in coordination chemistry. Despite having three equivalent bridgehead nitrogen atoms, the compound often acts as a monodentate ligand, coordinating to metal centers like zinc(II), palladium(II), and platinum(II) to form mononuclear complexes. researchgate.netresearchgate.net Thermodynamic studies have investigated its selective interaction with various metal cations, highlighting its potential for ionic recognition. acs.org Furthermore, the energetic properties of this compound are being investigated, with research exploring its potential inclusion in energetic cocrystals, a strategy used to tune the stability and performance of explosive materials. bibliotekanauki.plsemanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N4O2 B1218248 7-Nitro-1,3,5-triazaadamantane CAS No. 14612-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-nitro-1,3,5-triazatricyclo[3.3.1.13,7]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c12-11(13)7-1-8-4-9(2-7)6-10(3-7)5-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPLVTOEOMJNPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037017
Record name 1,3,5-Triaza-7-nitroadamantane
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URL https://comptox.epa.gov/dashboard/DTXSID301037017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14612-28-3
Record name 1,3,5-Triaza-7-nitroadamantane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Nitro-1,3,5-triaza-adamantane
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Sophisticated Synthetic Methodologies and Precursor Chemistry

Elucidation of Historical Synthetic Pathways for 7-Nitro-1,3,5-triazaadamantane

The foundational synthetic routes to this compound have been established through several key reactions, each offering a different approach to the assembly of the triazaadamantane skeleton.

Mechanistic Insights into Condensation Reactions Involving Hexamethylenetetramine and Nitromethane (B149229)

One of the prominent methods for synthesizing this compound involves the reaction between hexamethylenetetramine and nitromethane. google.com This reaction is typically conducted at elevated temperatures in an organic solvent and in the presence of an acid catalyst. google.com

The mechanism of this reaction is understood to proceed through the acid-catalyzed decomposition of hexamethylenetetramine, which serves as a source of formaldehyde (B43269) and ammonia (B1221849). These intermediates then react with nitromethane in a series of condensation and cyclization steps to form the 1,3,5-triazaadamantane (B14902350) core. The nitro group from nitromethane is incorporated at the 7-position of the adamantane (B196018) cage. The reaction is a complex one-pot process where the cage structure is assembled from simpler acyclic precursors.

Synthesis via Tris(hydroxymethyl)nitromethane (B93346) with Ammonia and Formaldehyde

An alternative synthetic pathway utilizes tris(hydroxymethyl)nitromethane as a key starting material. google.comacs.org This compound, which can be prepared from the condensation of nitromethane and formaldehyde under basic conditions, already contains the central carbon atom and the nitro group destined for the 7-position of the adamantane core. chemicalbook.comchemicalbook.comprepchem.com

In this method, tris(hydroxymethyl)nitromethane is reacted with aqueous ammonia and an aqueous formaldehyde solution. google.com The ammonia and formaldehyde react to form the three nitrogen atoms and the remaining methylene (B1212753) bridges required to complete the 1,3,5-triazaadamantane cage structure around the tris(hydroxymethyl)nitromethane core. This approach offers a more convergent synthesis compared to the one-pot reaction of hexamethylenetetramine and nitromethane.

Development of Novel Approaches for the 1,3,5-Triazaadamantane Core

Research into the synthesis of adamantane analogs has led to the development of new methods for constructing the 1,3,5-triazaadamantane core, which can then be functionalized. These approaches often focus on creating substituted triazaadamantanes for various applications, including as ligands for transition metal complexes and as building blocks for biomaterials. nih.govillinois.edu For instance, substituted 1,3,5-triazaadamantanes can be formed from the condensation between tris(aminomethyl)methane and substituted benzaldehydes. illinois.edu While not directly producing the 7-nitro derivative, these methods expand the chemical toolbox for accessing the core heterocyclic system, which can be a precursor for subsequent nitration or other functional group interconversions. iaea.org

Optimization of Reaction Parameters and Catalytic Systems in Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as solvent, water content, and catalysis has been a key area of investigation to improve the practicality of the synthetic routes.

Influence of Solvent Composition and Controlled Water Content

The choice of solvent plays a critical role in the synthesis of this compound from hexamethylenetetramine and nitromethane. google.com It has been found that using an aliphatic alcohol with 1 to 4 carbon atoms or an anhydrous aliphatic monocarboxylic acid with 1 to 3 carbon atoms as the solvent can lead to high yields and purity of the product. google.com

A crucial factor is the water content of the solvent. For aliphatic alcohols, the water content should not exceed 4% by weight. google.com The presence of excess water can likely interfere with the condensation reactions by hydrolyzing the intermediates or shifting the reaction equilibria unfavorably. Anhydrous conditions, particularly when using carboxylic acid solvents like glacial acetic acid, are preferred to drive the reaction towards the formation of the adamantane cage. google.com

Role of Acid Catalysts in Reaction Efficiency

Acid catalysts are essential for the condensation of hexamethylenetetramine and nitromethane. google.com The catalyst facilitates the decomposition of hexamethylenetetramine and promotes the key bond-forming steps in the reaction cascade. The amount of catalyst used is also an important parameter. Employing the acid catalyst in an amount at least equimolar to that of the hexamethylenetetramine has been shown to be effective. google.com Carboxylic acids, such as formic acid or acetic acid, can serve as both the solvent and the catalyst in this reaction. google.com The use of an appropriate acid catalyst in the correct stoichiometric amount is vital for achieving high reaction efficiency and obtaining the desired product in good yield. google.com

Table 1: Comparison of Synthetic Pathways for this compound

Synthetic Pathway Precursors Key Reagents/Conditions Advantages Reference
Condensation Reaction Hexamethylenetetramine, Nitromethane Acid catalyst (e.g., Formic acid, Acetic acid), Controlled water content, Elevated temperature (40-180 °C) One-pot synthesis from readily available starting materials. google.com
Convergent Synthesis Tris(hydroxymethyl)nitromethane, Ammonia, Formaldehyde Aqueous ammonia, Aqueous formaldehyde solution Utilizes a pre-formed core structure, potentially leading to fewer side products. google.comacs.org
From Paraformaldehyde Paraformaldehyde, Nitromethane, Ammonium acetate Alcoholic medium An alternative one-pot approach. google.com

Methodologies for Enhanced Synthetic Yields and Purity Profile

The efficient synthesis of this compound with high yield and purity is crucial for its use as a precursor in further chemical modifications. An improved process for its manufacture involves the reaction of hexamethylenetetramine with nitromethane in the presence of an acid catalyst. google.com This method has been shown to produce the target compound with a surprisingly high yield and an unexpected degree of purity. google.com

Key to this enhanced outcome is the careful control of reaction conditions, particularly the choice of solvent and its water content. The process utilizes aliphatic alcohols with one to four carbon atoms and a water content not exceeding 4% by weight, or an anhydrous aliphatic monocarboxylic acid with one to three carbon atoms. google.com The reaction is carried out at temperatures ranging from 40° to 180° C, with the acid catalyst being used in an amount at least equimolar to that of the hexamethylenetetramine. google.com

This refined methodology results in the precipitation of this compound as yellowish crystals directly from the reaction solution. These crystals can be readily purified by simple washing with water, yielding a product of high purity suitable for subsequent transformations, such as hydrogenation to the corresponding amino derivative, without the need for further complex purification steps. google.com The high purity is a significant advantage, as impurities can interfere with subsequent reactions, for instance, by contaminating catalysts used in hydrogenation processes. google.com

Table 1: Optimized Synthesis of this compound

Reactants Solvent Catalyst Temperature Yield
Hexamethylenetetramine, Nitromethane 96% Ethanol (B145695) Formic Acid Reflux 69% of theoretical
Hexamethylenetetramine, Nitromethane Glacial Acetic Acid Acetic Acid 95°C 70% of theoretical
Hexamethylenetetramine, Nitromethane Isopropanol Formic Acid 90°C 68% of theoretical

Advanced Synthetic Strategies for Functionalized Derivatives and Analogues

The this compound scaffold serves as a versatile platform for the synthesis of a variety of functionalized derivatives. These transformations primarily target the nitro group or the triazaadamantane core itself, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Targeted Transformations of the Nitro Group: Synthesis of Amino and Hydroxylamino Derivatives

A primary focus of derivatization lies in the reduction of the nitro group to afford amino and hydroxylamino analogues. The synthesis of 7-amino-1,3,5-triazaadamantane is commonly achieved through the catalytic hydrogenation of this compound. nih.gov A well-established method involves the use of a Palladium-on-carbon (Pd/C) catalyst with hydrogen gas in an ethanol solvent. nih.gov

Alternatively, a different reduction pathway using hydrazine (B178648) hydrate (B1144303) in the presence of Raney nickel catalyst can yield both 7-hydroxyamino-1,3,5-triazaadamantane and 7-amino-1,3,5-triazaadamantane. iaea.org This method provides a route to the hydroxylamino derivative, which is another valuable intermediate for further functionalization.

Table 2: Reduction of this compound

Product Reagents Catalyst Solvent
7-Amino-1,3,5-triazaadamantane Hydrogen Pd/C Ethanol
7-Hydroxyamino-1,3,5-triazaadamantane Hydrazine Hydrate Raney Nickel Not Specified
7-Amino-1,3,5-triazaadamantane Hydrazine Hydrate Raney Nickel Not Specified

Introduction of Diverse Functional Groups onto the Triazaadamantane Scaffold

The functionalization of the 1,3,5-triazaadamantane scaffold extends beyond the simple reduction of the nitro group. A variety of functional groups can be introduced, often using the 7-amino derivative as a key intermediate. For instance, substitutive deamination of 7-amino-1,3,5-triazaadamantane can be employed to synthesize 7-chloro-, 7-bromo-, and 7-thiocyanato-1,3,5-triazaadamantanes. iaea.org

Further modifications can be achieved through reactions targeting the nitrogen atoms of the triazaadamantane cage. Nitration and nitrosation reactions of this compound and its derivatives lead to the formation of N-nitro and N-nitroso-amines, respectively. rsc.org Additionally, the condensation of aromatic and heterocyclic compounds containing an acetyl group with hexamethylenetetramine in the presence of acetic acid can yield 7-aroyl- and 7-heteroyl-1,3,5-triazaadamantanes. researchgate.netacs.org The triazaadamantane moiety can also act as a ligand, forming complexes with various metal cations. nih.gov

Multi-Component Condensation Approaches for Related Azaadamantane Ligands

While not always a direct multi-component reaction in the classical sense, the synthesis of the azaadamantane core often involves the condensation of several smaller molecules. The synthesis of 1,3,5-triazaadamantane derivatives can be based on the preparation of triamines from tris(oxymethyl)methane and its homologs, followed by reaction with compounds containing a carbonyl group. nih.govsemanticscholar.org

More complex, multi-component strategies are employed in the broader field of azaadamantane synthesis, which can inform the development of novel routes to functionalized 1,3,5-triazaadamantane ligands. For example, an unusual "one-pot" three-step reaction has been developed to construct a 2,4,9-triazaadamantane skeleton starting from triallylcarbinol. researchgate.net The principles of multi-component reactions, which involve the combination of three or more reagents in a single step to create complex products, are increasingly being applied to accelerate the synthesis of diverse chemical scaffolds for various applications. nih.gov These approaches offer a powerful tool for the efficient generation of libraries of azaadamantane-based ligands with diverse functionalities.

Investigative Studies on Chemical Reactivity and Transformation Mechanisms

In-depth Analysis of Nitrolysis Reactions

The nitrolysis of 7-nitro-1,3,5-triazaadamantane involves the cleavage of its chemical bonds by a nitrating agent, a process that has been scrutinized to understand its mechanistic pathways and resulting products.

The nitrolysis of this compound is mechanistically related to that of hexamethylenetetramine (hexamine). rsc.orgsurrey.ac.uk Research indicates that the chemical transformations of this compound share similarities with those of hexamine and its derivatives. rsc.orgsurrey.ac.uk The nitrolysis of hexamine is a key process in the synthesis of important energetic materials like RDX (1,3,5-trinitro-1,3,5-triazacyclohexane) and HMX (octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine). icm.edu.pl Studies on hexamine nitrolysis have provided a foundational understanding of the reaction pathways, which often involve the formation of intermediate bicyclic and monocyclic compounds. surrey.ac.ukcdnsciencepub.com The similarities in the nitrolysis characteristics between this compound and hexamine suggest that the mechanistic insights gained from hexamine are applicable to understanding the more complex adamantane (B196018) derivative. surrey.ac.uk

The nitrolysis of this compound proceeds through a stepwise scission of the adamantane cage. surrey.ac.uk This assertion is supported by the nature of the reaction products, which are derivatives of 1,3,7-triazabicyclo[3.3.1]nonane or 1,3,5-trinitro-1,3-diazacyclohexane. surrey.ac.uk The formation of these less complex ring systems indicates that the adamantane structure does not fragment randomly but rather undergoes a more controlled, stepwise breakdown. This stepwise mechanism is considered to be a shared feature with the nitrolysis of hexamine, further highlighting the parallels between the two compounds. surrey.ac.uk

Investigations into the nitrolysis of this compound have led to the identification of several key products and intermediates. When this compound is treated with fuming nitric acid at low temperatures, followed by the addition of ethanol (B145695) or water, a transient precipitate is observed which redissolves. rsc.org This reaction, when left at room temperature for an extended period, yields 5-ammoniomethyl-1,3,5-trinitro-1,3-diazacyclohexane nitrate (B79036). rsc.org This same product can be obtained in higher yield by using a nitric acid-ammonium nitrate mixture. rsc.org

Alternatively, adding the this compound to an excess of fuming nitric acid at a slightly higher temperature (0-10 °C) and then quenching with ice-water results in the formation of 1,3,5-trinitro-5-nitro-oxyethyl-1,3-diazacyclohexane. rsc.org At lower addition temperatures, mixtures containing both this product and its ammoniomethyl analogue are formed. rsc.org The nitrolysis can also yield derivatives of 1,3,7-triazabicyclo[3.3.1]nonane. surrey.ac.uk

Starting MaterialReagents and ConditionsMajor Products
This compound1. Fuming nitric acid, < -40 °C; 2. Cold ethanol or water, < -30 °C; 3. Room temperature, 60 h5-Ammoniomethyl-1,3,5-trinitro-1,3-diazacyclohexane nitrate rsc.org
This compoundNitric acid-ammonium nitrate, room temperature, 60 h5-Ammoniomethyl-1,3,5-trinitro-1,3-diazacyclohexane nitrate rsc.org
This compoundFuming nitric acid, 0-10 °C, then crushed ice1,3,5-Trinitro-5-nitro-oxyethyl-1,3-diazacyclohexane rsc.org
This compoundNitric acid1,3,7-Triazabicyclo[3.3.1]nonane derivatives, 1,3,5-Trinitro-1,3-diazacyclohexane derivatives surrey.ac.uk

Research on Nitration and Nitrosation Processes

The nitrogen atoms within the this compound structure are susceptible to nitration and nitrosation, leading to the formation of N-nitro and N-nitroso amine derivatives, respectively. rsc.orgrsc.org

The reaction of this compound with concentrated nitric acid at low temperatures (0-5 °C) in an aqueous solution yields the mononitrate salt. rsc.org The formation of N-nitroso amines has also been observed. For instance, nitrosation of certain derivatives can lead to compounds like 5-nitro-3,7-dinitroso-1,3,7-triazabicyclo[3.3.1]nonane and 3,5-dinitro-7-nitroso-1,3,7-triazabicyclo[3.3.1]nonane. rsc.org The reaction of a this compound nitration mixture with aqueous sodium nitrite (B80452) produces an intense yellow color, indicative of N-nitroso-amine formation, though the product is unstable and decomposes upon attempted isolation in air. rsc.org

The nitration and nitrosation reactions of this compound are considered to be related to those of hexamethylenetetramine and its derivatives. rsc.orgrsc.org Studies on the methylation, tosylation, and nitrosation of this compound have shown these reactions to be similar to those of hexamine. surrey.ac.uk This comparative reactivity is a recurring theme in the chemistry of these caged amines. For example, DFT and AIM calculations comparing the bonding of hexamethylenetetramine and this compound to a platinum complex found that hexamethylenetetramine forms a stronger bond. rsc.org This suggests that the electronic properties of the adamantane derivative, likely influenced by the electron-withdrawing nitro group, affect its reactivity and coordination chemistry compared to the parent hexamine structure.

Advanced Methodologies for Reaction Monitoring and Kinetic Analysis

Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the kinetics and mechanisms of chemical reactions. ox.ac.ukrsc.org This technique has been employed to investigate the reactions of compounds structurally related to this compound, providing insights into their dynamic behavior in solution. surrey.ac.uk

Preliminary VT ¹H NMR studies have been conducted on the reactions of related polycyclic amines, such as hexamine and 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane, in nitric acid over a temperature range of 243-303 K. surrey.ac.uk The goal of these studies was to monitor the course of the reaction and characterize any intermediates formed during the nitrolysis process. By observing changes in the NMR spectra as a function of temperature, researchers can gain information about reaction rates, activation energies, and the structures of transient species. ox.ac.ukrsc.org

For this compound itself, VT NMR would be invaluable for elucidating the stepwise mechanism of its nitrolysis, which is proposed to proceed via ring-opening. surrey.ac.uk Such studies can help to identify the intermediates involved in the transformation of the adamantane cage into bicyclic and monocyclic products. The ability to "freeze out" certain dynamic processes at low temperatures or accelerate them at higher temperatures allows for a detailed kinetic and thermodynamic analysis of the reaction pathways. rsc.org

Comprehensive Structural Characterization and Intermolecular Interaction Studies

Structural Elucidation of Metal Complexes and Ligand Conformational Behavior

The coordination chemistry of NTA is a primary area of its investigation, revealing consistent patterns in its interaction with various metal ions.

Across a wide array of synthesized and crystallographically analyzed metal complexes, 7-Nitro-1,3,5-triazaadamantane consistently functions as a mono-dentate ligand. researchgate.netresearchgate.net Despite possessing three equivalent tertiary amine nitrogen atoms that could potentially act as donor sites, the molecule coordinates to a single metal center through only one of these nitrogens. researchgate.netresearchgate.net This coordination behavior has been confirmed in complexes with numerous divalent transition metals, including Manganese (Mn), Cobalt (Co), Nickel (Ni), Zinc (Zn), Palladium (Pd), and Platinum (Pt). researchgate.net Furthermore, studies on its interaction with Silver (Ag) and Mercury (Hg) also show this mono-dentate coordination mode in the solid state. acs.orgnih.gov

Table 2: Coordination Behavior of this compound (NTA) with Various Metal Ions
Metal IonStoichiometry (Metal:Ligand)Observed DenticityReference
Mn(II), Co(II), Ni(II)1:2Mono-dentate researchgate.net
Zn(II), Pd(II), Pt(II)1:2Mono-dentate researchgate.net
Ag(I)1:1Mono-dentate acs.orgnih.gov
Hg(II)1:1 (in solid state)Mono-dentate acs.orgnih.gov
Pb(II)1:1 (in solution)Mono-dentate acs.orgnih.gov

The adamantane (B196018) cage is known for its high degree of pre-organization and structural rigidity. The available X-ray crystallographic data of NTA-metal complexes implicitly suggest that the adamantane cage conformation is not significantly distorted upon coordination. The interaction with the metal ion occurs via the lone pair of electrons on one of the nitrogen atoms, a process that does not necessitate a major rearrangement of the cage's carbon and nitrogen framework. While detailed computational and spectroscopic analyses, such as DFT calculations, have been performed on some platinum complexes to investigate bonding energies and reactivity, specific studies quantifying minor changes in bond lengths, bond angles, or torsional strain within the adamantane cage upon metal binding are not extensively reported in the literature. openrepository.com The fundamental chair-like conformation of the constituent heterocyclic rings remains intact.

Advanced Spectroscopic Techniques for Structural and Electronic Insight

The intricate molecular architecture and electronic landscape of this compound (NTA) and its derivatives have been extensively investigated using a suite of advanced spectroscopic techniques. These methods provide a detailed understanding of the compound's structural features, bonding characteristics, and the electronic effects induced by the nitro group and coordination to metal centers.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁵N) for Electronic Structure and Bonding Characteristics

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic structure and bonding within NTA. wiley.comsurrey.ac.uk Studies utilizing ¹H, ¹³C, and ¹⁵N NMR have provided valuable data on the chemical environment of the nuclei within the adamantane cage. surrey.ac.ukresearchgate.netresearchgate.net

¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra of NTA exhibit characteristic signals corresponding to the methylene (B1212753) protons and carbons of the cage structure. wiley.com The presence of the electron-withdrawing nitro group at the C7 position significantly influences the chemical shifts of the neighboring nuclei, providing insight into the electronic distribution within the molecule. surrey.ac.uk ¹H and ¹³C NMR data have been reported for NTA and some of its quaternary derivatives, with INDO molecular orbital calculations aiding in the interpretation of the spectra. wiley.com In metal complexes, such as those with platinum(II), the coordination of NTA to the metal center leads to further changes in the ¹H and ¹³C NMR spectra, reflecting the altered electronic environment of the ligand. rsc.orgsemanticscholar.org For instance, in trans-[PtCl₂(NTA)(oxadiazoline)] complexes, the signals for the azaadamantane cage protons and carbons are shifted compared to the free ligand. openrepository.com

¹⁵N NMR Spectroscopy: Solid-state ¹⁵N NMR spectroscopy, often supported by Density Functional Theory (DFT) calculations, has been particularly insightful for characterizing NTA and its metal complexes. researchgate.net This technique directly probes the nitrogen atoms of the triazaadamantane core and the nitro group. In complexes of the type [MCl₂(NTA)₂] (where M = Zn(II), Pd(II), Pt(II)) and [MCl₂(H₂O)₂(NTA)₂] (where M = Mn(II), Co(II), Ni(II)), ¹⁵N NMR helps to confirm the coordination of the NTA ligand to the metal center through one of the amine nitrogens. researchgate.netresearchgate.net

The following table summarizes representative NMR data for this compound and a related platinum complex.

CompoundNucleusSolventChemical Shift (δ, ppm)
This compound (NTA)¹HCDCl₃-
¹³CCDCl₃-
trans-[PtCl₂(NTA)(oxadiazoline)]¹HCDCl₃See reference for detailed assignments openrepository.com
¹³CCDCl₃See reference for detailed assignments openrepository.com
¹⁹⁵PtCDCl₃-2208 openrepository.com

Vibrational Spectroscopy (Infrared) for Functional Group Analysis and Molecular Vibrational Modes

Infrared (IR) spectroscopy is instrumental in identifying the functional groups and characterizing the molecular vibrations of NTA and its complexes. researchgate.netacs.orgnih.gov The IR spectrum of NTA is distinguished by characteristic absorption bands corresponding to the vibrations of the nitro group (NO₂) and the C-N and C-H bonds within the azaadamantane framework. openrepository.com

The asymmetric and symmetric stretching vibrations of the nitro group typically appear in the regions of 1550-1530 cm⁻¹ and 1360-1340 cm⁻¹, respectively. These bands are sensitive to the electronic environment and can shift upon coordination to a metal ion. For example, in various metal complexes, including those of platinum(II), the positions of these nitro group bands, along with other ligand-based vibrations, are used to confirm the coordination of NTA. rsc.orgsemanticscholar.org

In a study of mononuclear transition metal complexes of NTA, IR spectroscopy was used alongside other analytical techniques to characterize complexes of the type [MCl₂(NTA)₂] and [MCl₂(H₂O)₂(NTA)₂]. researchgate.net The IR spectra provided clear evidence for the presence of the NTA ligand within these complexes. researchgate.netresearchgate.net

The table below presents key IR absorption bands for this compound.

CompoundVibrational ModeWavenumber (cm⁻¹)
This compound (NTA)NO₂ asymmetric stretch~1547
NO₂ symmetric stretch~1379

Note: The exact wavenumbers can vary slightly depending on the sample preparation and the specific complex.

Electronic Spectroscopy (UV-Vis) for Transitions within Metal Complexes

Electronic or UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly for transition metal complexes of NTA. While NTA itself does not exhibit strong absorptions in the visible region, its metal complexes can display d-d transitions and charge-transfer bands that are characteristic of the metal center and its coordination environment. researchgate.net

For instance, the UV-Vis absorption spectrum of a Ni(II) complex with a related aza-ligand was analyzed to understand the d-d transitions of the central Ni(II) ion. researchgate.net Similarly, in complexes of NTA with transition metals like manganese, iron, and nickel in a +4 oxidation state, UV-Vis spectroscopy was part of the suite of techniques used for characterization. nih.gov The electronic spectra of these complexes provide insights into the ligand field splitting and the electronic structure of the high-valent metal ions stabilized by the NTA-based ligand. nih.gov

Rigorous Computational and Theoretical Investigations

Quantum Chemical Calculation of Electronic Structure and Bonding

The arrangement of electrons in a molecule dictates its physical and chemical properties. Quantum chemical methods are employed to calculate this electronic structure, providing a detailed picture of bonding, charge distribution, and molecular stability.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. Studies on 7-Nitro-1,3,5-triazaadamantane (often abbreviated as NO2-TAA) and its derivatives have utilized DFT to elucidate their structural and bonding characteristics, particularly within metal complexes. openrepository.comresearchgate.net

DFT calculations, often using functionals like B3LYP, have been instrumental in analyzing the interaction between NO2-TAA and metal centers. openrepository.com For instance, when coordinated to platinum(II), DFT and Atoms in Molecules (AIM) calculations have been used to compare its bonding strength with similar ligands like hexamethylenetetramine (hmta). These studies suggest that hmta forms a stronger bond with the platinum fragment, which is consistent with experimental observations of ligand exchange reactivity. openrepository.com The calculations also predicted that replacing a nitrile ligand with hmta is more exothermic than with NO2-TAA, although the activation barriers for these exchanges are similar. openrepository.com

Furthermore, DFT has been used to support the analysis of spectroscopic data, such as solid-state 13C and 15N NMR, through Gauge-Independent Atomic Orbital (GIAO) calculations. researchgate.net This combined experimental and theoretical approach confirms structural details, such as how NO2-TAA acts as a monodentate ligand, binding to a metal center through only one of its three equivalent nitrogen atoms. researchgate.net The exceptionally low basicity of the uncoordinated nitrogen atoms, a result of the electron-withdrawing nitro group, has also been confirmed by these computational models. researchgate.net

Table 1: Comparison of Ligand Properties using DFT Calculations
PropertyThis compound (NO2-TAA)Hexamethylenetetramine (hmta)Reference
Bonding to [PtCl2(oxadiazoline)]WeakerStronger openrepository.com
Ligand Exchange ExothermicityLess ExothermicMore Exothermic openrepository.com
Protonation EaseLess Easily ProtonatedMore Easily Protonated openrepository.com

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The energies and shapes of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity and stability. emerginginvestigators.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter; a larger gap generally implies greater kinetic stability and lower chemical reactivity. emerginginvestigators.orgnankai.edu.cn

For nitro-containing compounds, the distribution of the HOMO and LUMO is particularly revealing. The HOMO is often located on the parent molecule, while the LUMO can be centered on the electron-withdrawing nitro group. In donor-acceptor type molecules, the HOMO and LUMO energy levels can be tuned by changing substituents, which in turn affects the HOMO-LUMO gap. nih.gov While specific HOMO-LUMO energy values for isolated this compound are not extensively documented in available literature, computational studies on related nitrogen-based heterocyclic compounds show that HOMO-LUMO gaps typically fall within a range that signifies stability. emerginginvestigators.org Theoretical calculations on platinum complexes containing the NO2-TAA ligand have been performed, and molecular modelling indicates how the release of the ligand could allow the remaining platinum fragment to interact with biological targets like DNA. rsc.org

Nuclei-Independent Chemical Shift (NICS) is a computational method used to assess the degree of aromaticity or anti-aromaticity in cyclic molecules and to probe the electronic environment within molecular cages. orgchemres.org It involves calculating the absolute magnetic shielding at a specific point, such as the center of a ring or cage, with the sign reversed. orgchemres.org Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity, and values near zero point to a non-aromatic system. orgchemres.org

Mechanistic Studies of Thermal Decomposition and Energy Release Processes

As an energetic material, the thermal stability and decomposition mechanism of this compound are of significant interest. Theoretical studies are vital for mapping the complex processes that occur during decomposition, which involve the breaking of chemical bonds and the release of substantial energy.

The thermal decomposition of many nitro-based energetic materials is initiated by the cleavage of the weakest bond in the molecule, known as the "trigger linkage." researchgate.net In polynitroalkanes and nitroaromatics, the carbon-nitro (C-NO₂) bond is often identified as this trigger linkage. researchgate.netresearchgate.net The Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, and its calculation is a primary goal of theoretical studies on energetic materials. A lower BDE for the trigger linkage generally corresponds to lower thermal stability and higher sensitivity. researchgate.net

DFT methods are commonly used to compute BDEs for C-NO₂ bonds. researchgate.netnih.gov Theoretical studies on a series of polynitroadamantanes have shown that the homolysis of the C-NO₂ bond is the predicted initial step in their thermal decomposition. researchgate.net These studies also revealed that the activation energies for this bond cleavage tend to decrease as the number of nitro groups on the adamantane (B196018) cage increases. researchgate.net While a specific BDE value for the C-NO₂ bond in this compound has not been reported, the findings for related polynitroadamantanes provide a strong indication of its likely trigger bond.

Table 2: General Findings on Decomposition of Nitro-Adamantanes
PropertyFindingReference
Predicted Initial StepHomolysis (cleavage) of the C-NO₂ bond researchgate.net
Effect of Multiple Nitro GroupsActivation energy for C-NO₂ cleavage generally decreases with more nitro groups researchgate.net
Indicator of StabilityThe C-NO₂ Bond Dissociation Energy (BDE) is a key indicator of thermal stability researchgate.net

Following the initial trigger bond cleavage, a complex cascade of secondary reactions occurs, leading to the final decomposition products. Elucidating these reaction pathways and identifying the associated transition state geometries are key objectives of mechanistic studies. Theoretical methods like DFT can map the potential energy surface of the decomposition process, revealing the lowest energy pathways from reactants to products. nih.gov

For many energetic materials, decomposition pathways include ring cleavage, hydrogen atom rearrangement, and the detachment of various radical species. nih.gov In the case of this compound, while detailed computational studies of its unimolecular thermal decomposition are not widely published, related studies offer insight. For instance, in an aqueous medium, the coordinated NO2-TAA ligand has been shown to hydrolyze, releasing formaldehyde (B43269), which represents a chemical decomposition pathway. rsc.org For purely thermal decomposition, it is expected that after the initial C-NO₂ bond scission, the resulting radicals would undergo further reactions, leading to the formation of stable small molecules like N₂, H₂O, and CO₂. The precise sequence of these steps, along with the energies of the transition states connecting them, would fully define the decomposition mechanism.

Theoretical Prediction of Decomposition Products and Reaction Energetics

Theoretical studies into the thermal decomposition of nitro-cage compounds, such as polynitroadamantanes, provide critical understanding of their stability. For these types of compounds, the homolysis of the C−NO2 bond is predicted to be the initial and rate-determining step in their thermal decomposition. acs.org Computational analyses using methods like the UHF-PM3 method have been employed to study the pyrolysis mechanisms. acs.org

The activation energies for the homolysis of the C−NO2 bond are a key indicator of the compound's stability. It has been observed that as the number of nitro groups on the adamantane cage increases, the activation energy for this initial decomposition step generally decreases. acs.org This suggests a decrease in stability with higher degrees of nitration. The relationships between the activation energies and the electronic structure parameters of these molecules are a subject of detailed investigation. acs.org While specific decomposition products and reaction energetics for this compound are not detailed in the provided search results, the general principles derived from studies on related polynitroadamantanes offer a foundational understanding of its likely decomposition pathways. acs.org

Thermodynamic Characterization of Molecular Interactions

Derivation of Standard Gibbs Energies of Solution and Transfer in Diverse Media

The thermodynamic properties of this compound in solution have been a subject of detailed study. The standard Gibbs energies of solution (ΔG°s) have been determined from solubility data in various solvents. nih.govacs.org This provides a quantitative measure of the compound's solubility and the energetics of the solvation process.

To understand the effect of different solvent environments on the compound, the Gibbs energies of transfer (ΔG°tr) have been calculated. nih.govacs.org Acetonitrile (B52724) is often used as a reference solvent for these calculations. nih.govacs.org The transfer energies indicate the relative favorability of the compound being in one solvent compared to another, offering insights into solute-solvent interactions. nih.govacs.org

SolventDielectric Constant (ε)Donor Number (DN)ΔG°s (kJ mol⁻¹)ΔG°tr from Acetonitrile (kJ mol⁻¹)
Methanol32.719.0Data not availableData not available
Acetonitrile37.514.1Data not available0 (Reference)
Dimethylformamide36.726.6Data not availableData not available
Dimethyl sulfoxide46.729.8Data not availableData not available

Comprehensive Thermodynamic Analysis of Complexation with Metal Cations

The interaction of this compound with various metal cations has been thermodynamically characterized, revealing its potential as a ligand for ion recognition. nih.govacs.org Conductance measurements have been a key technique in these investigations, allowing for the determination of the stoichiometry of the complexes formed in solution. nih.govacs.org

In acetonitrile, this compound forms 1:1 complexes with lead(II) and zinc(II) cations. nih.govacs.org The interactions with mercury(II) and cadmium(II) are more complex, with conductometric data suggesting stoichiometries of two ligand molecules per mercury(II) ion and two cadmium(II) ions per ligand molecule, respectively. nih.govacs.org In the case of silver(I), the addition of a silver salt to a solution of the ligand leads to the precipitation of a silver-ligand complex. nih.govacs.org X-ray crystallographic analysis of this solid complex revealed a 1:1 stoichiometry. nih.govacs.orgresearchgate.net Interestingly, the solid-state structure of the mercury(II) complex also showed a 1:1 stoichiometry, which differs from what was observed in solution. nih.govacs.org

The thermodynamic parameters of these complexation reactions provide a quantitative assessment of the ligand's selective binding behavior towards different metal ions, which is particularly relevant for ions of environmental concern. nih.govacs.org

Table 2: Stoichiometry of Complexes between this compound and Various Metal Cations in Acetonitrile

Metal CationMethodStoichiometry (Ligand:Metal)
Lead(II)Conductance1:1 nih.govacs.org
Zinc(II)Conductance1:1 nih.govacs.org
Mercury(II)Conductance (in solution)2:1 nih.govacs.org
Mercury(II)X-ray Crystallography (solid state)1:1 nih.govacs.org
Cadmium(II)Conductance1:2 nih.govacs.org
Silver(I)X-ray Crystallography (solid state)1:1 nih.govacs.orgresearchgate.net

Development and Application of Advanced Computational Methodologies

Utilization of Neural Network Potentials (NNP) in Molecular Simulations

A significant advancement in the accuracy and efficiency of molecular simulations has been the development of neural network potentials (NNPs). rsc.orgresearchgate.net NNPs can achieve the accuracy of density functional theory (DFT) calculations but at a fraction of the computational cost, enabling simulations of larger systems over longer timescales. rsc.orgresearchgate.net These potentials are developed by training a neural network on a large dataset of quantum mechanical calculations. researchgate.net

NNPs have been successfully applied to study the mechanical properties and thermal decomposition of various HEMs. rsc.org The use of NNP-based MD simulations has allowed for the investigation of complex processes like the initial decomposition pathways and the influence of crystal structure on stability. rsc.orgresearchgate.net For example, in other energetic materials, NNP simulations have confirmed that N–NO2 bond breaking is the initial decomposition step. rsc.org The continued development of NNP models for a broader range of C/H/N/O-containing compounds holds the promise of providing a highly accurate and efficient reactive force field for studying materials like this compound. rsc.org This would open up new avenues for detailed kinetic studies of its decomposition. rsc.org

Computational Design Principles for Novel Poly-nitro Cage Compounds

The computational design of novel poly-nitro cage compounds, such as derivatives of this compound, is a strategic effort to develop new high-energy density materials (HEDMs) with enhanced performance and stability. Theoretical studies have established several key principles that guide the in silico design and prediction of the properties of these energetic materials. These principles primarily revolve around the strategic introduction of nitro groups and other explosophoric functionalities to the stable cage structure of adamantane and its heteroatomic analogues.

A core principle in the design of these compounds is the enhancement of density and oxygen balance through the incorporation of nitro groups (-NO2). The compact and rigid structure of the triazaadamantane cage allows for efficient molecular packing, which leads to high crystal density, a critical factor for detonation performance. nih.gov Computational studies systematically explore the substitution of hydrogen atoms with nitro groups at various positions on the cage. Density Functional Theory (DFT) is a commonly employed method to predict the electronic structure, heat of formation, and thermal stability of these designed molecules. acs.orgmdpi.com

The thermal stability and impact sensitivity are crucial safety parameters that are computationally assessed. Theoretical methods are used to calculate the bond dissociation energies of the weakest bonds, typically the C-NO2 or N-NO2 bonds, as an indicator of thermal stability. acs.org By systematically studying the effects of different functional groups and their positions on the adamantane framework, researchers can create a library of potential candidates. nih.gov This computational screening allows for the prioritization of molecules with the most promising combination of high detonation velocity and pressure, coupled with acceptable stability, before undertaking challenging and resource-intensive synthetic work. acs.orgmdpi.com A study on the design of bicyclic and cage nitramines based on the HMX framework demonstrated that the designed compounds exhibited higher densities and better detonation properties than the parent compound. acs.org

Design PrincipleComputational MethodPredicted OutcomeReference Compound Example
Introduction of -NO2 groupsDensity Functional Theory (DFT)Increased density, improved oxygen balance2,4,9-trinitro-2,4,9-triazaadamantane-7-yl nitrate (B79036) rsc.org
Incorporation of various explosophoric groups (-N3, -ONO2)DFT, Isodesmic ReactionsEnhanced detonation properties and tailored sensitivityHexanitrohexaazaadamantane (HNHAA) acs.org
Creation of intramolecular linkagesDFTSuperior detonation performance, lower sensitivityBicyclic nitramines based on HMX framework acs.org
Systematic substitution and positional analysisDFTOptimized energy release and stabilitySubstituted hexaazaadamantane derivatives nih.gov

Application of Flexible Basis Functions (FBF) for Accurate Description of Cage Compounds

The accurate theoretical description of the electronic and structural properties of cage compounds like this compound is computationally demanding. One of the advanced techniques employed to improve the accuracy of these calculations is the use of Flexible Basis Functions (FBF). This approach involves placing an additional set of basis functions not on the atomic nuclei, but at a specific point within the molecular cage, such as the cage's center.

The application of FBF has been shown to be necessary for an accurate description of the molecular properties of cage compounds, including adamantanes and their derivatives. The inclusion of these "floating" basis functions provides greater variational flexibility for describing the electron density distribution within the cage structure. This is particularly important for capturing the subtle electronic effects that govern the stability and reactivity of these molecules.

Studies on adamantane and its tetra-substituted derivatives have demonstrated the significant impact of FBF on calculated molecular properties. For instance, the use of FBF within Density Functional Theory (B3LYP) calculations results in a notable stabilization of both neutral and anionic forms of these cage compounds. The magnitude of this stabilization is dependent on the type of floating basis set used.

Stabilization Energies of Adamantane Derivatives with FBF (kJ/mol)
CompoundFBF Type for Max Neutral StabilizationNeutral Stabilization EnergyFBF Type for Max Anion StabilizationAnion Stabilization Energy
Adamantane (A)Be3.22Li36.49
Tetrafluoroadamantane (TFA)B10.43Li42.35
Tetracyanoadamantane (TCA)B3.36Li12.73

Data sourced from computational studies on adamantane derivatives.

Furthermore, the application of FBF significantly affects the calculated vertical and adiabatic ionization potentials and electron affinities of these cage species. By providing a more complete description of the electronic structure, FBF allows for more reliable predictions of these fundamental properties. This enhanced accuracy is crucial for understanding the reactivity and potential applications of compounds like this compound, especially in the context of designing novel materials with specific electronic characteristics. The use of FBF represents a sophisticated computational strategy to achieve higher accuracy in the theoretical investigation of complex cage molecules.

Exploration of Coordination Chemistry and Ligand Properties

Synthesis and Characterization of Transition Metal Complexes

The unique ligand properties of 7-Nitro-1,3,5-triazaadamantane have been leveraged to synthesize a variety of transition metal complexes, which have been characterized through methods such as X-ray crystallography, elemental analysis, and various spectroscopic techniques. researchgate.netresearchgate.net

Complexes with the general formula [MCl2(NO2-TAA)2] have been successfully prepared for Zinc(II), Palladium(II), and Platinum(II). researchgate.netresearchgate.net In these complexes, two NO2-TAA ligands coordinate to the metal center in a monodentate fashion. Conductance measurements in acetonitrile (B52724) have shown that NO2-TAA forms complexes with Zinc(II) in a 1:1 stoichiometry. acs.orgnih.gov

A series of trans-platinum(II) oxadiazoline complexes bearing the NO2-TAA ligand have also been synthesized. rsc.orgrsc.org These are typically formed by reacting a precursor like trans-[PtCl2(PhCN)2] with nitrones, followed by the exchange of a benzonitrile (B105546) ligand with NO2-TAA. rsc.org The structures of these complexes have been extensively analyzed, confirming the monodentate coordination of the NO2-TAA ligand. researchgate.netrsc.org

Table 1: Synthesized Complexes of Zn(II), Pd(II), and Pt(II) with this compound

Metal (M) Complex Formula Reference
Zinc(II) [ZnCl2(C7H12N4O2)2] researchgate.netresearchgate.net
Palladium(II) [PdCl2(C7H12N4O2)2] researchgate.netresearchgate.net
Platinum(II) [PtCl2(C7H12N4O2)2] researchgate.netresearchgate.net

Hydrated complexes of manganese(II), cobalt(II), and nickel(II) have been prepared, yielding compounds with the general formula [MCl2(H2O)2(NO2-TAA)2]. researchgate.netresearchgate.net X-ray crystallographic analysis of these compounds reveals an octahedral coordination environment around the metal ion, with the two NO2-TAA ligands, two chloride ions, and two water molecules (aqua ligands) occupying the coordination sphere. researchgate.netresearchgate.net In the case of the Co(II) and Ni(II) complexes, a notable feature is the presence of a two-dimensional intermolecular hydrogen bonding network established between the aqua and chloro ligands. researchgate.netresearchgate.net

Table 2: Synthesized Hydrated Complexes of Mn(II), Co(II), and Ni(II) with this compound

Metal (M) Complex Formula Reference
Manganese(II) [MnCl2(H2O)2(C7H12N4O2)2] researchgate.netresearchgate.net
Cobalt(II) [CoCl2(H2O)2(C7H12N4O2)2] researchgate.netresearchgate.net

While this compound itself has not been reported to stabilize atypical oxidation states, related ligand systems based on a similar structural framework have demonstrated this capability. Specifically, 7-Nitro-2,4,9-triazaadamantane-2,4,9-triols (NO2-TRIADs), which are chelating tris-hydroxylamine ligands, form stable diamantane-like complexes with manganese, iron, and nickel. rsc.org A remarkable feature of these complexes is that the metal center exists in an atypical +4 oxidation state. rsc.orgresearchgate.net This unusual stabilization of a high-valent metal ion is attributed to a significant electron-donating "α-effect" from the nitrogen atom in the N-O-M fragment, as revealed by theoretical DFT calculations. rsc.org This finding highlights how modifications to the adamantane (B196018) cage can lead to novel coordination chemistry and the stabilization of unusual electronic states in metals.

Emerging Applications of Coordination Chemistry in Chemical Research

The unique structural and electronic properties of this compound and its coordination compounds have prompted investigations into their potential utility in various areas of chemical research, including catalysis and environmental applications.

Coordination complexes of adamantane-based ligands have shown promise in oxidation catalysis. uu.nlrsc.org For example, metal(IV) complexes of nitro-substituted 2,4,9-triazaadamantane-based tris-hydroxylamines have demonstrated high catalytic activity in the oxidation of activated C-H bonds in molecules like diphenylmethanol (B121723) and dihydroanthracene. rsc.org In the oxidation of dihydroanthracene, a notable selectivity towards the formation of anthraquinone (B42736) was achieved. rsc.org

Furthermore, gold(I) complexes bearing 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) have been evaluated for their catalytic activity in the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone. rsc.org Although research on the direct catalytic application of this compound complexes in C-H oxidation is still emerging, the demonstrated activity of structurally related compounds suggests a promising avenue for future investigation. The electron-withdrawing nature of the nitro group in this compound could modulate the electronic properties of the metal center, potentially influencing its catalytic performance.

The ability of this compound to selectively bind with metal cations is of significant interest for environmental applications, particularly in the context of recognizing and sequestering toxic heavy metal ions. nih.govacs.org A thermodynamic study on the interaction of this compound with various metal cations in nonaqueous media has provided a quantitative assessment of its selective behavior towards ions of environmental relevance. nih.govacs.org

Conductance measurements have revealed that this ligand forms complexes with varying stoichiometries depending on the metal ion. For instance, it forms 1:1 complexes with lead(II) and zinc(II) in acetonitrile. nih.govacs.org In the case of mercury(II), a stoichiometry of two ligand molecules per metal ion was observed in solution, while a 1:1 complex was found in the solid state. nih.govacs.org With cadmium(II), a ratio of two metal ions per ligand molecule was indicated. nih.govacs.org The interaction with silver(I) leads to the precipitation of a silver-ligand complex. nih.govacs.org This selective complexation behavior underscores the potential of this compound as a receptor for specific metal ions in sensing or remediation applications.

Advanced Solid State Chemistry and Materials Science Perspectives

Principles of Crystal Engineering and Targeted Material Design

The rational design of molecular crystals with specific physical properties is a cornerstone of modern materials science. oup.comlibretexts.org For organic molecules, the ability to control the packing arrangement in the solid state is paramount to achieving desired functionalities such as nonlinear optical activity or piezoelectricity. This control is exerted through the strategic use of intermolecular interactions, including hydrogen bonds and halogen bonds, and by tailoring molecular symmetry and polarity. researchgate.net Functionalized azaadamantanes serve as an exemplary platform for studying these principles, where subtle changes to the adamantane (B196018) cage can lead to vastly different solid-state architectures and properties. d-nb.infoscholaris.ca

The generation of polar crystalline materials, which possess a net dipole moment, is a significant challenge in crystal engineering, as most polar molecules tend to crystallize in centrosymmetric space groups that cancel out any bulk polarity. d-nb.inforesearchgate.net However, certain derivatives of 1,3,5-triazaadamantane (B14902350) (TAA) have been shown to overcome this tendency, forming polar crystals from solution. d-nb.infonih.gov

Notably, 7-chloro-1,3,5-triazaadamantane (Cl-TAA) and 7-bromo-1,3,5-triazaadamantane (B14081291) (Br-TAA) consistently crystallize in the polar space group R3m when grown from a dichloromethane (B109758) solution. d-nb.inforesearchgate.net Their structures are strictly isostructural. This outcome is attributed to specific intermolecular interactions. The inductive effect of the three nitrogen atoms in the cage makes the C-H positions more acidic, enhancing weak C-H···X (where X is the halogen) and C-H···N hydrogen bonds, which guide the molecules into a polar arrangement. d-nb.inforesearchgate.net In contrast, the iodine-substituted analogue, I-TAA, adopts a non-polar space group (Cmcm), highlighting the subtle balance of interactions that dictates the final crystal structure. d-nb.inforesearchgate.net

For 7-nitro-1,3,5-triazaadamantane, while its crystallization into a polar space group is not as readily documented as its halogenated counterparts, the principles remain relevant. The powerful electron-withdrawing nature of the nitro group significantly influences the molecule's electronic distribution and potential for intermolecular interactions. Research on the related compound 3,5,7-trinitro-1-azaadamantane shows that asymmetric NO₂(lone pair)⋯NO₂(π-hole) interactions can be a key driver in arranging molecules into a polar trigonal network, where the polarity of each molecule contributes additively to the net dipole moment of the crystal. researchgate.net In coordination chemistry, this compound has been observed to act as a monodentate ligand, with its exceptionally low basicity preventing the uncoordinated nitrogen atoms from participating in hydrogen bonding in some metal complexes. researchgate.netresearchgate.net This electronic characteristic would be a dominant factor in its own crystal packing, influencing the supramolecular synthons it forms.

Second Harmonic Generation (SHG) is a nonlinear optical (NLO) process where light of a specific frequency is converted into light with twice the frequency. A fundamental requirement for a material to exhibit SHG from its bulk is a non-centrosymmetric crystal structure. d-nb.infonih.gov Polar crystals, by definition, lack a center of inversion and are therefore capable of producing an SHG signal. nih.gov

The halogenated derivatives Cl-TAA and Br-TAA, crystallizing in the polar space group R3m, have been experimentally confirmed to be SHG-active. d-nb.inforesearchgate.net This provides a direct link between their controlled crystallization into a non-centrosymmetric structure and their resulting NLO properties. However, the magnitude of the SHG effect in these materials is not exceptionally strong. d-nb.info A key structure-property relationship dictates that strong SHG response is often associated with molecules containing delocalized π-systems, which are absent in the saturated cage structure of azaadamantanes. d-nb.info

The introduction of a nitro group in this compound could potentially enhance NLO properties compared to the parent adamantane, as the nitro group is a classic electron-withdrawing group used in many NLO chromophores. However, realizing this potential is entirely dependent on achieving a non-centrosymmetric packing in the solid state. The challenge and opportunity lie in directing the crystallization of this compound into a suitable acentric space group to enable SHG.

Piezoelectricity is the property of certain materials to generate an electric charge in response to applied mechanical stress (direct effect) and to deform mechanically when an electric field is applied (converse effect). nih.govtum.de This effect is intrinsically linked to crystal symmetry and, like SHG, can only occur in non-centrosymmetric crystal structures. techscience.com All polar crystals are necessarily piezoelectric. d-nb.info

Following this principle, the polar crystals of 7-chloro-1,3,5-triazaadamantane and 7-bromo-1,3,5-triazaadamantane have been experimentally proven to be piezoelectric. d-nb.infonih.gov For Br-TAA, the piezoelectric response was characterized using piezoresponse force microscopy (PFM), which confirmed a linear relationship between applied voltage and mechanical displacement. scholaris.ca This demonstrates that the strategic design of polar organic crystals based on the azaadamantane framework is a viable route to new piezoelectric materials. scholaris.ca These organic piezoelectric crystals offer potential advantages over traditional inorganic materials, such as solution-processability and the avoidance of toxic heavy metals. d-nb.info The piezoelectric properties of these functional azaadamantane derivatives are a direct consequence of their successful assembly into the polar R3m space group.

CompoundCrystal SystemSpace GroupKey PropertyFindingSource
7-chloro-1,3,5-triazaadamantane (Cl-TAA) TrigonalR3m (polar)SHG, PiezoelectricityExperimentally confirmed to be SHG-active and piezoelectric. d-nb.infonih.gov
7-bromo-1,3,5-triazaadamantane (Br-TAA) TrigonalR3m (polar)SHG, PiezoelectricityExperimentally confirmed to be SHG-active and piezoelectric, with the effect being superior to Cl-TAA. d-nb.info
7-iodo-1,3,5-triazaadamantane (I-TAA) OrthorhombicCmcm (non-polar)N/ACrystallizes in a centrosymmetric space group, thus not expected to be SHG-active or piezoelectric. d-nb.inforesearchgate.net

A sophisticated approach to materials design involves the creation of mixed crystal systems, or solid solutions, where two or more components are co-crystallized to achieve properties that can be continuously tuned. nsf.govarxiv.org This strategy relies on the ability of the different molecular components to be accommodated within the same crystal lattice, which is most feasible when the molecules are isostructural or nearly so. scholaris.ca

The fact that Cl-TAA and Br-TAA are strictly isostructural makes them ideal candidates for forming solid solutions. d-nb.inforesearchgate.net Research has confirmed that when these two compounds are crystallized together, they form mixed crystals. d-nb.infonih.gov This ability to create solid solutions suggests that material properties, such as lattice parameters and potentially the magnitude of the piezoelectric or SHG response, can be continuously tuned by varying the stoichiometric ratio of the two components. d-nb.inforesearchgate.net Characterization of these mixed crystals shows a systematic change in the crystallographic c-axis as a function of the Br-TAA content, confirming the formation of a true solid solution. researchgate.net This approach offers a powerful method for fine-tuning the physical characteristics of azaadamantane-based materials for specific applications.

Crystal SystemCl-TAABr-TAAMixed Crystal (Cl/Br-TAA)Source
Crystal System TrigonalTrigonalTrigonal scholaris.ca
Unit Cell a, b (Å) 9.3035(5)9.2981(16)9.2950(3) scholaris.ca
Unit Cell c (Å) 8.0304(4)7.8473(17)8.1005(2) scholaris.ca

Note: The unit cell dimensions for the mixed crystal are for a specific, representative composition.

Advanced Characterization Techniques for Solid-State Forms

Understanding the structure of a material is fundamental to explaining its properties. While single-crystal X-ray diffraction provides the definitive atomic arrangement, it is not always feasible and does not always capture the bulk properties of a sample. Advanced spectroscopic techniques are therefore crucial for a comprehensive characterization of solid-state forms.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in bulk crystalline and amorphous materials. It provides valuable information on molecular conformation, packing, and dynamics, which is complementary to the long-range order information from diffraction methods.

In the study of this compound, ssNMR has been instrumental in characterizing its coordination complexes with various transition metals. researchgate.netresearchgate.net Specifically, solid-state ¹³C and ¹⁵N NMR spectroscopy, often supported by Density Functional Theory (DFT) calculations, has been used to analyze the structures of complexes such as [MCl₂(this compound)₂] (where M = Zn(II), Pd(II), Pt(II)). researchgate.netresearchgate.netresearchgate.net These studies confirmed that in each case, the this compound molecule acts as a monodentate ligand, binding to the metal center through only one of its three equivalent amino nitrogen atoms. researchgate.netresearchgate.net This insight into the bulk coordination behavior is crucial for understanding the resulting structures and properties of these metal-organic materials.

Thermal Decomposition Analysis of this compound: A Review of Available Data

A comprehensive review of publicly available scientific literature and academic databases reveals a notable absence of specific experimental data regarding the thermal decomposition thermodynamics of this compound as determined by thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

While the synthesis and certain chemical properties of this compound are documented, detailed research findings on its thermal stability and decomposition behavior, including key parameters like decomposition temperatures, weight loss profiles, and heat flow measurements, are not present in the surveyed resources.

Thermal analysis techniques are crucial in the field of materials science, particularly for energetic materials, as they provide vital information about the thermal stability, decomposition kinetics, and potential hazards of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine melting points, phase transitions, and the exothermic or endothermic nature of decomposition processes.

Thermogravimetric Analysis (TGA) monitors the change in mass of a substance as a function of temperature or time. TGA is essential for understanding the decomposition pathway, identifying the temperature ranges of mass loss, and determining the composition of the final residue.

For a complete understanding of the decomposition thermodynamics of this compound, dedicated experimental studies employing DSC and TGA would be required. Such research would typically involve heating the compound under controlled atmospheric conditions and at various heating rates to elucidate its decomposition profile.

Although direct data is unavailable, for comparative context, studies on related caged nitro compounds, such as dinitro pentamethylene tetramine (B166960) (DPT), have been conducted. For instance, DSC analysis of DPT has shown a decomposition temperature of approximately 197.9 °C with a significant release of heat. However, due to structural and electronic differences, these values cannot be directly extrapolated to this compound.

The generation of detailed data tables and in-depth research findings as requested is contingent upon the future publication of experimental work specifically focused on the thermal analysis of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.